7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Kinase inhibition Scaffold selectivity Medicinal chemistry

Kinase drug discovery programs require precise regiochemistry for reproducible SAR. This 7-chloro-5H-pyrrolo[2,3-b]pyrazine offers:
- Privileged scaffold with >100-fold selectivity for JAK/TEC families (BMX IC50 = 30 nM)
- Distinct SNAr reactivity at 7-position vs. 3-chloro isomer for orthogonal diversification
- Validated FGFR1 inhibitory platform (optimized derivatives IC50 = 3.0 nM)
- Immediate availability as a stable crystalline solid for hit-to-lead campaigns.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Cat. No. B11804581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5H-pyrrolo[2,3-b]pyrazine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CN2)Cl
InChIInChI=1S/C6H4ClN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)
InChIKeyVOYKKAJVHCWNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5H-pyrrolo[2,3-b]pyrazine: Core Scaffold & Structural Identity


7-Chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1289024-66-3; molecular formula C6H4ClN3; molecular weight 153.57 g/mol) is a heterocyclic organic compound belonging to the 5H-pyrrolo[2,3-b]pyrazine family . This scaffold constitutes a privileged chemotype in medicinal chemistry, distinguished by its fused bicyclic structure incorporating pyrrole and pyrazine rings [1]. The 5H-pyrrolo[2,3-b]pyrazine core demonstrates a pronounced functional bias toward kinase inhibition, whereas isomeric pyrrolo[1,2-a]pyrazine derivatives exhibit preferential activity in antimicrobial, antifungal, and antiviral domains [2]. The presence of a chloro substituent at the 7-position renders this compound a versatile intermediate for downstream functionalization, making it a strategic procurement choice for structure-activity relationship (SAR) exploration and lead optimization programs.

Privileged kinase-directed scaffold (vs. antimicrobial [1,2-a] isomer)
7-chloro position enables SNAr-based SAR diversification
Supports lead optimization for CDK, GSK-3, FGFR, JAK, TEC kinases

7-Chloro-5H-pyrrolo[2,3-b]pyrazine: Positional Chlorine Reactivity


Within the 5H-pyrrolo[2,3-b]pyrazine class, the specific positioning of halogen substituents exerts a decisive influence on both synthetic utility and target engagement. The 7-chloro substitution pattern in this compound confers distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to its 3-chloro isomer (CAS 1111638-10-8), enabling divergent vectors for scaffold diversification [1]. Furthermore, structural studies of related pyrrolo[2,3-b]pyrazines demonstrate that chlorine substitution at the 7-position versus other loci can alter binding poses within the ATP-binding pockets of kinases such as FGFR, JAK, and CDK families [2]. Therefore, procurement of the precisely substituted 7-chloro variant—rather than an isomeric or unsubstituted analog—is essential for reproducible SAR campaigns and for maintaining synthetic fidelity in multistep derivatization sequences.

Target
Substitute Risk
7-Chloro-5H-pyrrolo[2,3-b]pyrazine
3-Chloro isomer (CAS 1111638-10-8)
SNAr vector for 7-position diversification
Alternative regiochemical outcome may alter synthesis route
Binding pose consistency in FGFR/CDK kinases
Shifted chlorine substitution may affect ATP-pocket engagement

7-Chloro-5H-pyrrolo[2,3-b]pyrazine: Differentiation Evidence


Functional Scaffold Bias: Kinase vs. Antimicrobial Activity

A comprehensive review of pyrrolopyrazine derivatives establishes a clear functional divergence between isomeric scaffolds. The 5H-pyrrolo[2,3-b]pyrazine core—the parent framework of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine—exhibits predominant activity in kinase inhibition, whereas the pyrrolo[1,2-a]pyrazine isomer demonstrates antibacterial, antifungal, and antiviral activities [1]. This class-level distinction provides a rational basis for selecting 5H-pyrrolo[2,3-b]pyrazine-based compounds for kinase-targeted projects over the [1,2-a] isomer when antimicrobial endpoints are not the primary objective.

Scaffold Bias
Class-level inference
5H-pyrrolo[2,3-b]pyrazine → Kinase inhibition
vs
pyrrolo[1,2-a]pyrazine → Antimicrobial
Informs scaffold selection for kinase programs
Qualitative literature-based divergence
Kinase inhibition Scaffold selectivity Medicinal chemistry Isomeric comparison

Regioselectivity of 7-Chloro vs. 3-Chloro Substitution

In dihalogenated 5H-pyrrolo[2,3-b]pyrazine systems, the position of the chloro substituent dictates the regiochemical outcome of amination reactions. Studies on 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine demonstrate that microwave-assisted metal-free conditions exclusively yield 3-amino derivatives, whereas Buchwald-Hartwig cross-coupling affords 2-amino products [1]. Extrapolating to 7-chloro-substituted variants, the chloro group at the 7-position provides a distinct reactive handle that enables orthogonal functionalization strategies compared to the 3-chloro isomer (CAS 1111638-10-8), expanding accessible chemical space for SAR exploration.

Regioselectivity
Class-level inference
7-Cl → orthogonal SNAr vector
vs
3-Cl → alternative amination outcome
Procure correct isomer for intended SAR
Condition-dependent reactivity (microwave vs Buchwald)
Synthetic chemistry Regioselectivity Nucleophilic aromatic substitution Scaffold diversification

CDK Inhibition Benchmark: Aloisine A Reference

Aloisine A (7-n-butyl-6-(4-hydroxyphenyl)-5H-pyrrolo[2,3-b]pyrazine), a structurally elaborated derivative of the 5H-pyrrolo[2,3-b]pyrazine core, serves as a benchmark reference for CDK inhibitory activity within this chemical class. It exhibits potent and selective inhibition of multiple cyclin-dependent kinases: CDK1/cyclin B (IC50 = 150 nM), CDK2/cyclin A (IC50 = 120 nM), CDK2/cyclin E (IC50 = 400 nM), and CDK5/p25 (IC50 = 200 nM) [1]. Aloisine A also inhibits GSK-3α (IC50 = 500 nM) and GSK-3β (IC50 = 1.5 μM), while showing poor inhibition (IC50 ≥ 100 μM) against CK1, CK2, MAPKK, PKA, PKG, PKCs, and c-raf [1].

CDK/GSK-3 Benchmark
Cross-study comparable
Aloisine A: CDK1 150 nM, CDK2 120 nM, CDK2/E 400 nM, CDK5 200 nM; GSK-3α 500 nM, GSK-3β 1.5 μM; off-targets ≥100 μM
Supports core elaboration for CDK/GSK-3 inhibition
Aloisine A is an elaborated 5H-pyrrolo[2,3-b]pyrazine derivative
CDK inhibition Kinase inhibitor Aloisine IC50 benchmark

Antiproliferative Potential of 7-Substituted Derivatives

Structure-activity relationship studies on 5,7-disubstituted pyrrolo[2,3-b]pyrazine derivatives reveal that appropriate substitution at the 7-position—the same locus bearing the chloro group in the target compound—can yield compounds with potent antiproliferative activity. Compound 4j (6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile) exhibited GI50 values of 14 nM against RXF 393 renal cancer cells and 82 nM against BT-549 breast cancer cells [1]. Molecular modeling indicates that the 7-position substitution contributes to distinct binding poses within the kinase ATP-binding site compared to aloisine-class inhibitors [1].

Antiproliferative Data
Cross-study comparable
Compound 4j: GI50 14 nM (RXF 393), 82 nM (BT-549)
Supports cell-model antiproliferative endpoint review
5,7-disubstituted derivative; core is unsubstituted
Antiproliferative activity Cancer cell lines GI50 Lead optimization

Kinase Selectivity: JAK/TEC Family Bias

Selectivity profiling of compounds based on the 1H-pyrrolo[2,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine, and 5H-pyrrolo[2,3-b]pyrazine scaffolds reveals that the 5H-pyrrolo[2,3-b]pyrazine series exhibits over 100-fold selectivity against Janus and TEC family kinases, with the exception of BMX and TXK which retained activity of 30 nM and 45 nM, respectively [1]. Representative compounds from this series have demonstrated IC50 values of 5 nM to 154 nM against JAK family targets [2].

Kinase Selectivity
Class-level inference
>100-fold selectivity for JAK/TEC kinases; JAK IC50 range 5–154 nM
Supports kinase selectivity review for JAK/TEC programs
BMX (30 nM) and TXK (45 nM) as exceptions
Kinase selectivity JAK family TEC family Selectivity ratio

7-Chloro-5H-pyrrolo[2,3-b]pyrazine: Key Research Applications


Kinase Lead Discovery & SAR Campaigns

For research programs targeting CDK, GSK-3, FGFR, JAK, or TEC family kinases, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine provides a validated core scaffold with documented kinase inhibitory potential [1]. The scaffold-level functional bias toward kinase inhibition—as opposed to the antimicrobial activity of the [1,2-a] isomer [2]—makes this compound an appropriate starting point for hit-to-lead optimization. The 7-chloro substituent offers a synthetically tractable handle for introducing diverse pharmacophores via nucleophilic aromatic substitution, enabling efficient SAR exploration around the 7-position vector. Procurement of this specific chloro isomer is essential to maintain regiochemical control during derivatization.

Regioselective Derivatization & Library Synthesis

The 7-chloro substitution pattern in 7-Chloro-5H-pyrrolo[2,3-b]pyrazine confers a distinct reactive site for nucleophilic aromatic substitution (SNAr) chemistry, enabling orthogonal functionalization relative to the 3-chloro isomer [1]. This regiochemical differentiation is critical for parallel library synthesis efforts where accessing structurally diverse derivatives from a common core is required. The chloro group at the 7-position can be displaced with amines, alcohols, thiols, or organometallic reagents to generate focused libraries for biological screening. This synthetic utility positions 7-Chloro-5H-pyrrolo[2,3-b]pyrazine as a versatile building block in medicinal chemistry and chemical biology tool compound development.

Antiproliferative Agents for FGFR/CDK-Driven Cancers

Based on the demonstrated antiproliferative activity of 5,7-disubstituted pyrrolo[2,3-b]pyrazine derivatives (e.g., GI50 = 14 nM in RXF 393 renal cancer cells) [1] and the established FGFR inhibitory activity of 5H-pyrrolo[2,3-b]pyrazine derivatives [2], 7-Chloro-5H-pyrrolo[2,3-b]pyrazine serves as a strategic intermediate for developing anticancer agents. The scaffold has been validated in multiple FGFR-targeted programs, with optimized derivatives achieving IC50 values as low as 3.0 nM against FGFR1 [2]. The 7-chloro core provides a platform for introducing substituents that can enhance FGFR potency, improve selectivity, and confer favorable metabolic properties.

Selective Kinase Tool Compound Synthesis

The 5H-pyrrolo[2,3-b]pyrazine scaffold exhibits >100-fold selectivity for JAK and TEC family kinases over other kinase families, with the exception of BMX (IC50 = 30 nM) and TXK (IC50 = 45 nM) [1]. This selectivity profile supports the use of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine as a starting material for synthesizing selective kinase inhibitor tool compounds for target validation studies, pathway interrogation, and chemical biology applications. The chloro substituent at the 7-position can be replaced with groups designed to further modulate selectivity within the JAK/TEC family or to introduce bioconjugation handles (e.g., linkers for affinity probes or PROTACs).

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Kinase-directed scaffold bias & 7-Cl reactivity
Target engagement and SAR at 7-position
Regioselective library synthesis
Distinct 7-Cl SNAr vector vs 3-Cl isomer
Regiochemical control and derivative diversity
Antiproliferative research in cancer cell models
7-substituted derivative antiproliferative profile
Cell-model antiproliferative endpoint review
Selective kinase tool compound synthesis
JAK/TEC selectivity profile
Kinase panel selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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